molecular formula C27H22ClN3O2S B2456777 [5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-25-3

[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2456777
CAS No.: 892417-25-3
M. Wt: 488
InChI Key: GWIAIKRZDRIOBP-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
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Properties

IUPAC Name

[5-(2-chlorophenyl)-7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-3-17-8-10-18(11-9-17)15-34-27-22-12-21-19(14-32)13-29-16(2)24(21)33-26(22)30-25(31-27)20-6-4-5-7-23(20)28/h3-11,13,32H,1,12,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIAIKRZDRIOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC5=CC=C(C=C5)C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol exhibits significant biological activity that warrants thorough exploration. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H22ClN3O2S
  • Molecular Weight : 488 g/mol
  • Purity : Typically around 95% .

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound demonstrate varying degrees of antimicrobial activity. For instance:

  • Antibacterial Screening : Studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Certain derivatives exhibit strong AChE inhibitory activity which is critical in treating conditions like Alzheimer's disease .
  • Urease Inhibition : Compounds with similar moieties have shown efficacy in inhibiting urease, an enzyme linked to the pathogenesis of various infections .

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

  • Binding Interactions : Docking studies reveal that the compound interacts favorably with amino acids in target proteins, suggesting a mechanism for its biological activity.
  • Pharmacokinetic Properties : The presence of the chlorophenyl and sulfanyl groups enhances lipophilicity and bioavailability, facilitating better interaction with biological targets.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antibacterial properties of related compounds:

  • Methodology : Compounds were tested against various bacterial strains using the disc diffusion method.
  • Results : Compounds with similar structural features to this compound showed significant zones of inhibition against Bacillus subtilis and Salmonella typhi, indicating strong antibacterial potential.

Study 2: Enzyme Inhibition Profile

Another study focused on enzyme inhibition:

  • Objective : To evaluate the AChE inhibitory potential of synthesized derivatives.
  • Findings : Several compounds exhibited IC50 values in the low micromolar range against AChE, suggesting promising candidates for further development as therapeutic agents for neurodegenerative diseases.

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